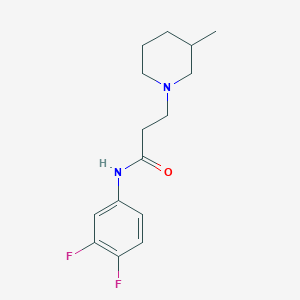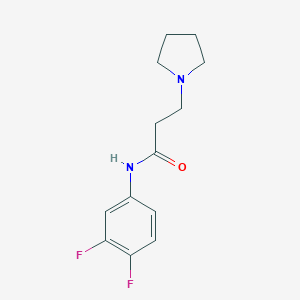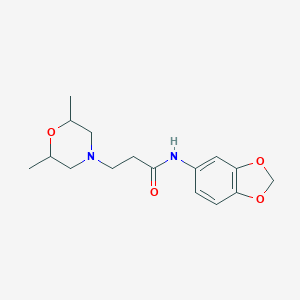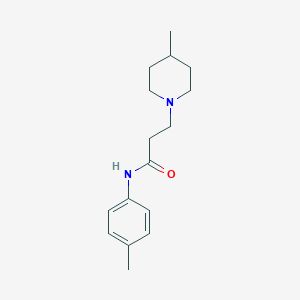![molecular formula C16H23N3O3 B248258 1-[3-(3-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248258.png)
1-[3-(3-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide, also known as JNJ-26489112, is a small molecule inhibitor of the neuronal excitatory amino acid transporter 3 (EAAT3). EAAT3 is a protein that is responsible for the reuptake of glutamate, a neurotransmitter that is involved in various physiological processes, including learning and memory. JNJ-26489112 has been studied extensively for its potential use in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia.
Mechanism of Action
1-[3-(3-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide works by inhibiting the reuptake of glutamate by EAAT3, which leads to an increase in the levels of glutamate in the brain. Glutamate is an excitatory neurotransmitter that is involved in various physiological processes, including learning and memory. By increasing the levels of glutamate in the brain, 1-[3-(3-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide is believed to improve cognitive function and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
1-[3-(3-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In addition to increasing the levels of glutamate in the brain, 1-[3-(3-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide has also been shown to increase the levels of other neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior. 1-[3-(3-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[3-(3-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide in lab experiments is its specificity for EAAT3. This allows researchers to study the effects of inhibiting EAAT3 without affecting other glutamate transporters. However, one of the limitations of using 1-[3-(3-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for the study of 1-[3-(3-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide. One potential direction is the development of more potent inhibitors of EAAT3, which may have improved efficacy in the treatment of neurological disorders. Another direction is the study of the long-term effects of 1-[3-(3-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide on cognitive function and behavior. Additionally, the use of 1-[3-(3-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide in combination with other drugs may have synergistic effects in the treatment of neurological disorders.
Synthesis Methods
The synthesis of 1-[3-(3-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide involves a series of chemical reactions, starting with the reaction of 3-methoxyaniline with ethyl 3-oxopropionate, followed by the reaction of the resulting product with piperidine-4-carboxylic acid. The final product is obtained after a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
1-[3-(3-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide has been studied extensively for its potential use in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. In preclinical studies, 1-[3-(3-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide has been shown to increase the levels of glutamate in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects. 1-[3-(3-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide has also been shown to improve cognitive function in animal models of schizophrenia.
properties
Product Name |
1-[3-(3-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide |
|---|---|
Molecular Formula |
C16H23N3O3 |
Molecular Weight |
305.37 g/mol |
IUPAC Name |
1-[3-(3-methoxyanilino)-3-oxopropyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H23N3O3/c1-22-14-4-2-3-13(11-14)18-15(20)7-10-19-8-5-12(6-9-19)16(17)21/h2-4,11-12H,5-10H2,1H3,(H2,17,21)(H,18,20) |
InChI Key |
USEIROHUVGIODH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCC(CC2)C(=O)N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCC(CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248175.png)

![N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248178.png)
![N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248179.png)

![N-Benzo[1,3]dioxol-5-yl-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B248187.png)
![Ethyl 1-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B248188.png)
![Ethyl 4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B248189.png)

![N-(1,3-benzodioxol-5-yl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide](/img/structure/B248191.png)
![Ethyl 1-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B248192.png)
![N-(1,3-benzodioxol-5-yl)-3-[benzyl(methyl)amino]propanamide](/img/structure/B248195.png)
![N-(3-chloro-2-methylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248197.png)
